molecular formula C22H20FNO3 B6456294 cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2548979-28-6

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456294
CAS No.: 2548979-28-6
M. Wt: 365.4 g/mol
InChI Key: XAJQYMGDDNNNBP-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative known for its unique structural features and potential applications in various scientific fields. The compound’s structure includes a quinoline core, a fluorophenyl group, and a cyclopropylmethyl ester, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group and the cyclopropylmethyl ester. Key steps may include:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoline core or the ester group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the fluorophenyl group may enhance binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate stands out due to its unique ester group, which can influence its solubility, stability, and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

cyclopropylmethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO3/c1-2-26-21-12-20(15-5-8-17(23)9-6-15)24-19-10-7-16(11-18(19)21)22(25)27-13-14-3-4-14/h5-12,14H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJQYMGDDNNNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC3CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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